[Rucl(P-cymene)((S)-xylbinap)]CL

Catalog No.
S3319124
CAS No.
944451-25-6
M.F
C62H62Cl2P2Ru
M. Wt
1041.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Rucl(P-cymene)((S)-xylbinap)]CL

CAS Number

944451-25-6

Product Name

[Rucl(P-cymene)((S)-xylbinap)]CL

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride

Molecular Formula

C62H62Cl2P2Ru

Molecular Weight

1041.1 g/mol

InChI

InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

CBZXDZCPCDMKJU-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].[Cl-].[Ru+2]

Asymmetric Catalysis

[RuCl(p-cymene)((S)-xylbinap)]Cl, also known as Ru-BINAP, is a type of coordination compound that finds applications in asymmetric catalysis, particularly in asymmetric hydrogenation reactions. [, ] In asymmetric catalysis, a catalyst is used to create a product that is not identical in its mirror image forms. This is important in the development of many drugs and other chiral molecules, as only one enantiomer (mirror image) may have the desired properties. []

Ru-BINAP acts as a catalyst in hydrogenation reactions, where a molecule gains hydrogen atoms. The chirality of the (S)-xylbinap ligand in the complex allows Ru-BINAP to selectively hydrogenate one enantiomer of a substrate molecule over the other. This results in the production of a product with high enantioselectivity, meaning that the majority of the product molecules will have the desired handedness. [, ]

Studies have shown that Ru-BINAP is an effective catalyst for the hydrogenation of a variety of substrates, including ketones, alkenes, and imines. [, ] It is known for its broad substrate scope and high catalytic activity, making it a valuable tool for organic chemists. [, ]

Other Applications

In addition to asymmetric hydrogenation, Ru-BINAP has also been explored for use in other types of catalytic reactions, such as cross-coupling reactions and C-H activation reactions. [, ] However, it is not yet as widely used in these areas as it is in asymmetric hydrogenation.

The compound [Ruthenium dichloride (p-cymene)((S)-xylbinap)] chloride, often abbreviated as [RuCl(p-cymene)((S)-xylbinap)]Cl, is a ruthenium-based complex notable for its application in asymmetric catalysis. This complex features a p-cymene ligand and a chiral (S)-xylbinap ligand, which is derived from binaphthyl and phosphine. The presence of the chiral ligand imparts significant enantioselectivity, making it particularly useful in synthesizing optically active compounds. The compound has garnered attention in the field of organic synthesis due to its efficiency and selectivity in various catalytic reactions, especially in transfer hydrogenation processes.

As mentioned earlier, the specific mechanism of action of [RuCl(p-cymene)((S)-xylbinap)]Cl is not readily available in scientific literature. However, ruthenium complexes with similar structures act as catalysts in various organic reactions. Their mechanism often involves the activation of hydrogen molecules and the coordination of reactant molecules to the metal center, facilitating bond formation and breaking [].

. Research indicates that this complex can effectively coordinate with various substrates, enhancing reaction rates and selectivity. Studies have shown that varying conditions such as solvent choice and temperature can significantly influence its catalytic performance .

Additionally, investigations into the stability of this compound under different reaction conditions are crucial for understanding its practical applications in industrial settings.

The synthesis of [RuCl(p-cymene)((S)-xylbinap)]Cl typically involves reacting a ruthenium precursor with p-cymene and the chiral ligand (S)-xylbinap. A common synthetic route starts with the dimeric precursor [RuCl2(p-cymene)]2, which is reacted with (S)-xylbinap in the presence of a base under an inert atmosphere. This method ensures that oxidation is minimized during the reaction process.

General Steps:

  • Preparation of p-cymene ligand: This involves refluxing p-cymene with ruthenium trichloride hydrate in ethanol.
  • Coordination of ligands: The chiral ligand (S)-xylbinap is added to the solution containing the ruthenium precursor.
  • Reaction conditions: The mixture is stirred at controlled temperatures under nitrogen atmosphere to yield the desired complex .

[Ruthenium dichloride (p-cymene)((S)-xylbinap)] chloride is primarily used as a catalyst in:

  • Asymmetric synthesis: Particularly effective for producing enantiomerically enriched compounds.
  • Transfer hydrogenation: Useful for reducing ketones and other carbonyl compounds.
  • Pharmaceutical synthesis: Its ability to facilitate enantioselective reactions makes it valuable in drug development processes.

The compound's selectivity and efficiency have made it a preferred choice for chemists working on complex organic syntheses .

Several similar ruthenium complexes exist that also utilize p-cymene and various chiral ligands. Here is a comparison highlighting their uniqueness:

Compound NameChiral LigandMain ApplicationUnique Features
[RuCl(p-cymene)((S)-BINAP)]Cl(S)-BINAPAsymmetric synthesisHigh selectivity for various substrates
[RuCl(p-cymene)((R)-BINAP)]Cl(R)-BINAPAsymmetric synthesisEnantiomeric counterpart to (S)-BINAP
[RuCl(p-cymene)((S)-SEGPHOS)]Cl(S)-SEGPHOSAsymmetric catalysisDifferent steric environment enhances reactivity
[RuCl(p-cymene)((R)-SEGPHOS)]Cl(R)-SEGPHOSAsymmetric catalysisEnantiomeric counterpart to (S)-SEGPHOS

The uniqueness of [RuCl(p-cymene)((S)-xylbinap)]Cl lies in its specific combination of ligands that provide distinct catalytic properties, particularly its effectiveness in transfer hydrogenation reactions compared to other similar complexes .

Hydrogen Bond Acceptor Count

2

Exact Mass

1040.274722 g/mol

Monoisotopic Mass

1040.274722 g/mol

Heavy Atom Count

67

Dates

Modify: 2023-08-19

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